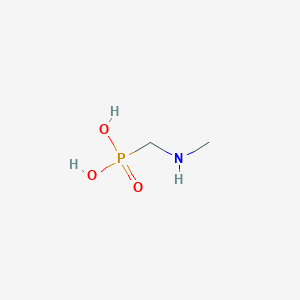

Methylaminomethylphosphonic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methylaminomethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO3P/c1-3-2-7(4,5)6/h3H,2H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMRCPIZVMDSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865766 | |

| Record name | [(Methylamino)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35404-71-8 | |

| Record name | Methylaminomethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35404-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylaminomethylphosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUS34YQ2S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

N Methylaminomethylphosphonic Acid: Synthesis and Derivatives

Chemical Synthesis Methodologies for N-Methylaminomethylphosphonic Acid

Several high-yield synthetic routes have been developed for N-Methylaminomethylphosphonic acid. These methods include hydrophosphonylation, reaction with chloromethylphosphonic acid, and debenzylation of a protected precursor tandfonline.com.

Hydrophosphonylation of 1,3,5-trimethylhexahydro-s-triazine with diisopropylphosphite and subsequent hydrolysis

One effective method for synthesizing N-Methylaminomethylphosphonic acid involves the reaction of 1,3,5-trimethylhexahydro-s-triazine with diisopropylphosphite. This initial reaction is followed by a hydrolysis step to yield the final product. This two-step process provides a high-yield pathway to N-Methylaminomethylphosphonic acid tandfonline.com. The first step, the hydrophosphonylation, creates a phosphonate (B1237965) ester intermediate which is then cleaved in the subsequent hydrolysis step to form the desired phosphonic acid.

Reaction of methylamine and chloromethylphosphonic acid in aqueous solution at elevated temperatures

A direct approach to N-Methylaminomethylphosphonic acid involves the reaction between methylamine and chloromethylphosphonic acid. This synthesis is carried out in an aqueous solution and requires elevated temperatures, specifically heating to 150°C, to proceed effectively. This method results in a high yield of the final product tandfonline.com.

Debenzylation of N-methyl-N-benzylaminomethylphosphonic acid with H2 in the presence of Pd/C catalyst

A third high-yield synthesis route is the debenzylation of N-methyl-N-benzylaminomethylphosphonic acid. This reaction is a type of hydrogenolysis, where the benzyl protecting group is removed from the nitrogen atom. The process is conducted using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst to afford N-Methylaminomethylphosphonic acid tandfonline.com.

Alternative Synthetic Routes for α-Aminophosphonates via Tandem 1,4- and 1,2-Addition of Phosphites to 1-Azadienes

An alternative strategy for the synthesis of α-aminophosphonate derivatives involves a one-step tandem 1,4- and 1,2-addition of phosphites to α,β-unsaturated imines, also known as 1-azadienes. This protocol allows for the formation of 3-phosphonylated aminophosphonates researchgate.netugent.be. The reaction's success is notably influenced by the steric properties of the substituent on the nitrogen atom of the imine; less sterically bulky substituents tend to result in better yields of the tandem adducts researchgate.net. The use of an acidic medium is necessary for the consecutive 1,4- and 1,2-addition to take place, leading to good yields of glutamate analogues researchgate.net.

One-Pot, Three-Component Synthesis of α-Aminophosphonates utilizing Brønsted Acid Catalysts

The one-pot synthesis of α-aminophosphonates, often referred to as the Kabachnik-Fields reaction, can be efficiently catalyzed by Brønsted acids. This method involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite nih.gov. Acetic acid is a commonly used catalyst for this three-component reaction . More recently, chiral Brønsted acids, such as cyclic phosphoric acid derivatives from (R)-BINOL, have been employed to achieve enantioselective hydrophosphonylation of imines, yielding α-amino phosphonates with good to high enantioselectivities acs.org. Formic acid has also been demonstrated as an inexpensive and environmentally friendly organocatalyst for this reaction, providing high yields under mild conditions researchgate.net.

| Catalyst Type | Example Catalyst | Key Features |

| Common Acid | Acetic Acid | Simple, high yields . |

| Chiral Brønsted Acid | (R)-BINOL-derived phosphoric acid | Enables enantioselective synthesis acs.org. |

| Organocatalyst | Formic Acid | Inexpensive, eco-friendly, high yields researchgate.net. |

Synthesis of α-Amino Phosphonates using Lewis Acid Catalysts under Solvent-Free Conditions

The use of Lewis acid catalysts in the three-component synthesis of α-aminophosphonates offers advantages, particularly for substrates with acid-sensitive functional groups . This approach can often be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing the use of hazardous organic solvents nih.govnih.gov. Various Lewis acids have been shown to be effective. For instance, yttrium triflate has been used for the first time as an efficient green catalyst in a one-pot three-component reaction, leading to enhanced yields and chemoselectivity . Other metal-based catalysts, such as copper(II) salts, have also been utilized in the synthesis of α-aminophosphonates chinesechemsoc.org. Solvent-free reactions are noted for their ease of work-up, faster reaction rates, and high yields nih.gov.

| Catalyst Example | Reaction Conditions | Advantages |

| Yttrium triflate | One-pot, three-component | Green catalyst, enhanced yield and chemoselectivity . |

| Various | Solvent-free | Ease of work up, faster reaction rates, high yields, environmentally friendly nih.gov. |

| Iodine | Microwave irradiation, solvent-free | Acts as a Lewis acid to activate the imine nih.gov. |

Synthesis of N-Methylaminomethylphosphonate Derivatives

The synthesis of N-methylaminomethylphosphonic acid and its derivatives can be achieved through several routes, each with distinct advantages and disadvantages. Key derivatives include N-methylaminomethylphosphonates, N-methylaminomethylthiophosphonates, and N-methylaminomethyl-methylphosphinic acid.

N-methylaminomethylphosphonates

The synthesis of N-methylaminomethylphosphonates can be approached through multiple pathways. One high-yield method involves the reaction of diisopropylphosphite with trimethylhexahydro-s-triazine, followed by hydrolysis. This method has been demonstrated to be suitable for large-scale preparation.

Another common approach is the reaction of chloromethylphosphonic acid with methylamine. This reaction is typically carried out in an aqueous solution at elevated temperatures and pressures, around 150°C and 25 bar, respectively.

A third pathway involves the debenzylation of N-methyl-N-benzylaminomethylphosphonic acid. This is achieved through hydrogenation with a palladium on carbon (Pd/C) catalyst.

N-methylaminomethylthiophosphonates

The synthesis of N-methylaminomethylthiophosphonates involves the introduction of a sulfur atom into the phosphonate structure. A general method for preparing O,O-dialkyl monothiophosphates, which can be adapted for these specific compounds, involves the reaction of a dialkyl phosphite with sulfur in the presence of a base, such as an organic amine, in a non-polar solvent. The resulting amine salt is then treated with an alkali source to yield the final thiophosphonate salt.

N-methylaminomethyl-methylphosphinic acid

The synthesis of N-methylaminomethyl-methylphosphinic acid, a phosphinic acid derivative, is also a key area of study. While specific high-yield synthetic details for this particular compound are less commonly reported in broad literature, general methods for the synthesis of aminomethylphosphinic acids can be adapted. These often involve the reaction of N-hydroxymethylamides with phosphonous acids in the presence of a dehydrating agent like acetic anhydride (B1165640), followed by hydrolysis.

Comparison of Synthetic Pathways

The choice of a synthetic pathway for N-methylaminomethylphosphonic acid and its derivatives is influenced by factors such as yield, efficiency, and the cost of starting materials.

Efficiency and Yield Analysis

The reaction of diisopropylphosphite with trimethylhexahydro-s-triazine followed by hydrolysis stands out for its high yield, reaching up to 90.5% for N-methylaminomethylphosphonic acid. In contrast, the pathway involving the reaction of chloromethylphosphonic acid and methylamine, and the debenzylation of N-benzyl-N-methylaminomethylphosphonic acid, both provide yields of approximately 50%.

Below is a comparative table of the yields for the different synthetic pathways to N-methylaminomethylphosphonic acid:

| Synthetic Pathway | Reagents | Yield (%) |

| Reaction and Hydrolysis | Diisopropylphosphite, Trimethylhexahydro-s-triazine | 90.5 |

| Reaction under Pressure | Chloromethylphosphonic acid, Methylamine | 53.8 |

| Debenzylation | N-benzyl-N-methylaminomethylphosphonic acid, H₂, Pd/C | 45.0 |

This table presents a summary of the reported yields for the synthesis of N-methylaminomethylphosphonic acid via different routes.

Economic Viability of Precursor Materials

The economic feasibility of each synthetic route is heavily dependent on the cost of the precursor materials.

The pathway utilizing diisopropylphosphite and trimethylhexahydro-s-triazine involves a phosphite ester. Diisopropyl phosphite is synthesized industrially by the reaction of isopropanol with phosphorus trichloride. The cost of this precursor can be influenced by the price of these starting materials.

The route starting from chloromethylphosphonic acid offers an alternative. This precursor is commercially available from various chemical suppliers. The price can vary depending on the purity and quantity required. For instance, prices can range from approximately $100 to over $2000 for different quantities and purities.

Trimethylhexahydro-s-triazine is another key starting material in the high-yield synthesis. Its price also varies by supplier and quantity, with prices noted from around $50 for small quantities to several hundred dollars for larger amounts.

The relative cost of these precursors is a critical factor in selecting a synthetic method for industrial-scale production. While the diisopropylphosphite route offers higher yields, a thorough cost analysis of the starting materials is necessary to determine the most economically viable option.

Methylaminomethylphosphonic Acid in Environmental and Biological Systems

Role as a Metabolite and Degradation Product

Methylaminomethylphosphonic acid is understood to form from the breakdown of larger, more complex chemical structures. Its origins are primarily traced to industrial compounds rather than widely used herbicides.

Formation from Glyphosate (B1671968) Degradation in Plants

The primary and most well-documented degradation product of glyphosate in plants and microorganisms is aminomethylphosphonic acid (AMPA), not this compound. usda.govwikipedia.org The degradation of glyphosate occurs through two main metabolic pathways. nih.govresearchgate.net The most common pathway involves the action of the enzyme glyphosate oxidoreductase (GOX), which cleaves the carbon-nitrogen (C-N) bond to produce AMPA and glyoxylate. usda.govnih.gov A second pathway involves a C-P lyase enzyme, which breaks the carbon-phosphorus bond to yield sarcosine (B1681465) and phosphate (B84403). usda.govresearchgate.net High levels of AMPA have been detected in glyphosate-resistant soybeans, indicating activity from a plant-based GOX-like enzyme. usda.govusda.gov Scientific literature based on the available search results does not support the formation of this compound as a direct metabolite of glyphosate degradation in plants.

Enzymatic Cleavage Pathways

The principal enzymatic pathway for glyphosate breakdown in both microbes and plants leads to the formation of AMPA. usda.gov This is catalyzed by glyphosate oxidoreductase (GOX), an enzyme that specifically targets the C-N bond of the glyphosate molecule. nih.gov The action of this enzyme results in the production of AMPA and glyoxylate. researchgate.net While an alternative pathway utilizing a C-P lyase enzyme exists, the GOX-mediated pathway to AMPA is considered the main route of glyphosate metabolism. usda.govresearchgate.net

Artifactual Identification in Early Studies

Information regarding the artifactual identification of this compound during early investigations into glyphosate degradation is not available in the provided search results.

Formation from Amino-polyphosphonate Degradation

N-(methyl)aminomethanephosphonic acid (MAMPA), or this compound, has been identified as a degradation product of certain aminopolyphosphonates (AAPs). atamanchemicals.comwikipedia.org Specifically, studies have shown its emergence from the decomposition of aminotris(methylenephosphonic) acid (ATMP) and N,N-bis(phosphonomethyl) glycine (B1666218) (GBMP). Its identification as a transformation product of these compounds is a more recent finding in the study of aminopolyphosphonate fate in the environment.

Environmental Fate and Persistence

The environmental behavior of phosphonate (B1237965) derivatives is largely characterized by their interaction with soil and sediment particles. The persistence and mobility of these compounds are crucial for understanding their environmental impact.

Biodegradation Mechanisms

Enzymatic Degradation Pathways (e.g., C-P lyase)

The enzymatic degradation of organophosphonates, compounds characterized by a highly stable carbon-phosphorus (C-P) bond, is a critical biogeochemical process. zechellab.com A primary pathway for the microbial breakdown of these compounds is mediated by the C-P lyase enzyme complex. nih.govmdpi.com This intricate multi-enzyme system enables certain bacteria to cleave the inert C-P bond, allowing them to utilize phosphonates as an alternative phosphorus source, particularly under phosphate-limiting conditions. nih.govadvancedsciencenews.com

The C-P lyase pathway is known for its remarkable promiscuity, capable of acting on a wide array of structurally diverse alkyl, aminoalkyl, and arylphosphonates. mdpi.comnih.gov The mechanism is complex and, in gram-negative bacteria like Escherichia coli, involves a set of proteins encoded by the phn operon (phnCDEFGHIJKLMNOP). nih.govadvancedsciencenews.com This operon includes genes for an ABC transport system (PhnC, PhnD, PhnE) responsible for importing phosphonates into the cell, as well as the core enzymatic machinery for C-P bond cleavage. nih.govadvancedsciencenews.com The actual cleavage of the C-P bond is attributed to PhnJ, a member of the radical S-adenosyl methionine (SAM) enzyme family. advancedsciencenews.com The entire process is ATP-dependent and converts phosphonates into central metabolites. mdpi.com

While C-P lyase is a prominent pathway, another mechanism involves glyphosate oxidoreductase, which cleaves the C-N bond in glyphosate to produce aminomethylphosphonic acid (AMPA) and glyoxylate. nih.gov However, for the direct cleavage of the C-P bond in many phosphonates, the C-P lyase pathway is the key mechanism. nih.gov

Bacterial Isolates Capable of Degradation (e.g., Ochrobactrum sp. BTU1)

Several bacterial species have been identified with the ability to degrade aminophosphonates. A notable example is Ochrobactrum sp. BTU1 , a strain isolated from a diethylenetriamine (B155796) penta(methylenephosphonic acid) (DTPMP) standard solution. nih.govmpg.deresearchgate.net This bacterium has demonstrated the capability to utilize various aminophosphonates, including aminomethylphosphonic acid (AMPA), as a sole source of phosphorus when starved of phosphate. nih.govmpg.de Proteomic analysis has confirmed that the C-P lyase enzyme is responsible for the degradation of AMPA and other phosphonates by this strain. nih.govmpg.de

Studies have shown that Ochrobactrum sp. BTU1 can effectively degrade several aminophosphonates, although the growth rates supported by these compounds vary. nih.govmpg.de For instance, the highest growth rate for this isolate was achieved with AMPA as the phosphorus source. nih.govmpg.de

Other bacterial isolates have also been identified as effective degraders of AMPA. Research on bacteria from drinking water treatment plants has isolated novel degraders, including:

Myroides sp. mNGS23 cranfield.ac.uk

Pseudochrobactrum saccharolyticum (strain P-S92) cranfield.ac.uk

Additionally, the bacterial strain Agrobacterium radiobacter has been shown to possess a C-P lyase with broad substrate specificity, capable of cleaving the C-P bond in a wide range of phosphonates. nih.gov

Table 1: Bacterial Isolates and Their Degradation Capabilities

Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of this compound and related compounds is influenced by a combination of environmental and chemical factors.

Environmental Factors:

Microbial Activity: The presence of active microbial populations is the primary driver of degradation. mdpi.com Studies comparing sterilized and non-sterilized water have shown significantly higher degradation rates in non-sterilized samples, confirming that microbial activity is the most significant degradation mechanism. mdpi.com

pH: The pH of the environment can impact both microbial activity and the chemical availability of the substrate. globalscienceresearchjournals.org For some degradation pathways, pH can influence the catalytic activity of metal ions. nih.gov

Salinity: Salinity levels in aquatic systems can affect the composition and activity of microbial communities. mdpi.com Research on glyphosate degradation has indicated that brackish water may provide a more favorable environment for microbial biodegradation compared to freshwater or seawater. mdpi.com For example, after 112 days, the degradation rate of 1000 µg/mL of glyphosate in non-sterile freshwater was approximately 30%, while in non-sterile brackish water, it increased to about 54%. mdpi.com

Nutrient Availability: The presence of essential nutrients is crucial for microbial growth and metabolism. globalscienceresearchjournals.org The degradation of phosphonates is often induced by phosphate limitation, as bacteria activate pathways like the C-P lyase to access alternative phosphorus sources. advancedsciencenews.com

Temperature and Oxygen: Like most biological processes, microbial degradation is temperature-dependent. Oxygen availability is also critical, determining whether aerobic or anaerobic pathways are dominant. globalscienceresearchjournals.org

Chemical and Substrate Factors:

Chemical Structure: The molecular weight and complexity of a compound influence its biodegradability. globalscienceresearchjournals.org Simpler structures are generally more susceptible to microbial breakdown than complex polymers. globalscienceresearchjournals.org

Substrate Concentration: The concentration of the phosphonate can affect degradation rates. High concentrations may be inhibitory to some microorganisms. cranfield.ac.ukglobalscienceresearchjournals.org

Presence of Catalysts and Inhibitors: The degradation process can be influenced by other chemicals in the matrix. Metal ions such as Fe(III) and Mn(II) can act as catalysts in the decomposition of some aminopolyphosphonates. nih.gov Conversely, substances like EDTA and certain metal ions (e.g., Cu(II)) can inhibit the degradation process. nih.gov

Photodegradation in Aqueous Systems

This compound and other phosphonates can undergo photodegradation in aqueous environments when exposed to UV light. nih.govrsc.org This process involves the breakdown of the molecule through the energy of light, often facilitated by other chemical species in the water.

The photodegradation of phosphonates is significantly influenced by pH and the presence of metal ions. nih.gov Studies on various phosphonates have shown that the process is enhanced in the presence of iron. nih.gov The half-life for phosphonate degradation under UV irradiation is considerably shorter at acidic to neutral pH compared to alkaline conditions. nih.gov For example, the half-life of several phosphonates was found to be between 5 and 15 minutes at pH 5-6 in the presence of iron, but increased to 35 to 60 minutes at pH 10. nih.gov

Mechanistic studies on methylphosphonic acid (MPn) revealed that its photolysis involves the cleavage of the C-P bond by hydroxyl radicals (˙OH). rsc.org The degradation is more extensive and rapid under alkaline conditions. rsc.org During the photodegradation of more complex phosphonates like EDTMP, aminomethylphosphonic acid (AMPA) is a common intermediate product before eventual mineralization to orthophosphate and carbon dioxide. nih.govresearchgate.net

The presence of natural organic matter (NOM) in water can decrease the rate of photodegradation due to light screening effects, where the NOM absorbs a portion of the UV light, making it unavailable to the target compound. nih.gov

Table 2: Factors Affecting Phosphonate Photodegradation

Analytical Methodologies for Methylaminomethylphosphonic Acid

Chromatographic Techniques for Detection and Quantification

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate methylaminomethylphosphonic acid from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely utilized, each with its own set of advantages and procedural requirements.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC is a powerful technique for separating components of a mixture in a liquid mobile phase. When coupled with a fluorescence detector, it offers high sensitivity and selectivity for compounds that are naturally fluorescent or can be chemically modified to fluoresce.

To enhance the detectability of this compound by fluorescence, a pre-column derivatization step is commonly employed. digitellinc.comresearchgate.net One of the most effective derivatizing agents for this purpose is 9-fluorenylmethylchloroformate (FMOC-Cl). researchgate.netnih.gov

The reaction between FMOC-Cl and the primary amine group of this compound yields a highly fluorescent and stable derivative. researchgate.net This process significantly increases the sensitivity of the analysis, allowing for detection at very low concentrations. researchgate.net The derivatization is typically carried out in a borate (B1201080) buffer at an alkaline pH to facilitate the reaction. digitellinc.comnih.gov The resulting FMOC-derivative can then be readily separated by reversed-phase HPLC and detected with high sensitivity by a fluorescence detector. researchgate.netnih.gov Studies have shown that this method provides good linearity over a range of concentrations, and the derivatives are stable for extended periods, which is advantageous for automated analysis of multiple samples. nih.gov

| Parameter | Condition |

| Derivatizing Agent | 9-Fluorenylmethylchloroformate (FMOC-Cl) |

| Reaction pH | Alkaline (e.g., pH 9 or 11.4) |

| Detection Method | Fluorescence Detection |

| Stability of Derivative | Stable for over 48 hours |

| Detection Limits | Femtomole range |

| Data derived from multiple sources. nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net However, due to the low volatility of this compound, derivatization is essential to convert it into a more volatile form suitable for GC analysis. scirp.org

Alkylsilylation is a common derivatization technique for compounds with active hydrogens, such as those found in this compound. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. researchgate.netnih.gov

These reagents react with the active hydrogens on the amine and phosphonic acid groups to form trimethylsilyl (B98337) (TMS) derivatives, which are significantly more volatile and thermally stable. sigmaaldrich.comresearchgate.net The reaction is often carried out in the presence of a catalyst, such as trimethylchlorosilane (TMCS), and a solvent like pyridine. researchgate.netscirp.org The resulting TMS-derivatives can be separated by GC and identified by their characteristic mass spectra. researchgate.netscirp.org The choice between BSTFA and MSTFA can depend on factors like steric hindrance of the analyte, with BSTFA sometimes being more suitable for sterically hindered compounds. nih.gov

| Reagent | Key Features |

| BSTFA | Reacts with active hydrogens to form volatile TMS derivatives. researchgate.net Often used with a catalyst (e.g., TMCS) and solvent (e.g., pyridine). researchgate.netscirp.org May be preferred for sterically hindered compounds. nih.gov |

| MSTFA | Also forms TMS derivatives. nih.gov The derivatization is often preceded by methoximation to prevent ring formation in certain analytes. nih.gov |

| This table summarizes findings from multiple research articles. |

Pentafluorobenzyl bromide (PFB-Br) is another effective derivatization reagent for this compound, particularly for analysis by GC-MS with negative chemical ionization (NCI). researchgate.netnih.gov This derivatization introduces a pentafluorobenzyl (PFB) group, which is highly electronegative and enhances the sensitivity of detection in NCI mode. researchgate.net

The derivatization reaction typically requires a base to deprotonate the phosphonic acid, followed by reaction with PFB-Br at an elevated temperature. researchgate.net The resulting PFB derivatives are more stable compared to their trimethylsilyl counterparts. researchgate.net This method has been shown to achieve very low detection limits. researchgate.net

| Parameter | Detail |

| Derivatizing Agent | Pentafluorobenzyl bromide (PFB-Br) |

| Ionization Mode | Negative Chemical Ionization (NCI) |

| Derivative Stability | More stable than TMS derivatives |

| Detection | High sensitivity |

| Information compiled from analytical studies. researchgate.net |

A multi-step derivatization procedure involving trifluoroacetic acid (TFAA) and other reagents has also been developed for the analysis of aminoalkylphosphonic acids. nih.gov This method involves reaction with trifluoroacetic acid and trifluoroacetic anhydride (B1165640), followed by esterification. nih.gov

Trifluoroacetic anhydride is a highly reactive acylation reagent that forms stable and volatile derivatives with amine groups. sigmaaldrich.comsigmaaldrich.com The use of TFAA can introduce a trifluoroacetyl group into the molecule. wikipedia.org This derivatization approach allows for the characterization of microgram quantities of the analyte by both GC and GC-MS. nih.gov

| Reagent | Role in Derivatization |

| Trifluoroacetic Acid | Part of the initial reaction with the analyte. nih.gov |

| Trifluoroacetic Anhydride (TFAA) | A powerful acylation agent that introduces a trifluoroacetyl group, increasing volatility. nih.govsigmaaldrich.com |

| Ethereal Diazo-n-butane or Trimethyl Orthoacetate | Used for subsequent esterification. nih.gov |

| This table outlines the components of a specific derivatization method. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method for the analysis of MAMPA and similar polar pesticides due to its high sensitivity and specificity, which are crucial for detecting the low concentrations typically found in environmental and biological samples. mdpi.comnih.gov This technique avoids the need for the lengthy and laborious derivatization steps often required by other methods. waters.com

Solid-phase extraction (SPE) is a widely used sample preparation technique to clean up and concentrate analytes from complex matrices before LC-MS/MS analysis. nih.govresearchgate.net The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest. youtube.com For polar compounds like MAMPA, SPE helps to remove matrix components that can interfere with the analysis and suppress the analyte signal in the mass spectrometer. ucc.edu.gh

Several SPE sorbents and protocols have been developed. For instance, a method for analyzing glyphosate (B1671968) and AMPA in urine involved loading the sample onto a polymeric reversed-phase SPE column, washing with water, and then proceeding with derivatization and further purification. nih.gov Another approach for nerve agent surrogates, including glyphosate, utilized isotopically enriched standards in conjunction with SPE for accurate quantification by isotope dilution mass spectrometry (IDMS). This technique, which involves either pre-equilibrating the sample with the standard or loading the standard onto the SPE column before the sample, helps to mitigate issues like incomplete elution and matrix effects. nih.gov

The choice of SPE material is critical. For example, a study on methylphosphonic acid compared different SPE materials and found that water samples with high salt content could decrease recovery, necessitating a desalting procedure like electrodialysis. researchgate.net

To address the poor retention of polar analytes like MAMPA on traditional C18 columns, novel stationary phases that combine multiple interaction modes have been developed. mdpi.commdpi.com Hybrid stationary phases incorporating both anion-exchange (AEX) and hydrophilic interaction liquid chromatography (HILIC) have proven effective for retaining and separating these compounds without derivatization. mdpi.comnih.gov

These mixed-mode columns utilize a combination of hydrophobic and ion-exchange interactions to enhance the retention of charged and hydrophilic analytes. mdpi.com The pH of the mobile phase is a critical parameter for controlling the charge of the analyte and achieving optimal separation. mdpi.com

A study validating an LC-MS/MS method for glyphosate and AMPA in urine employed a column with a novel hybrid stationary phase that combined anion-exchange and HILIC. mdpi.com This approach increased the retention times of the analytes and ensured good chromatographic performance. mdpi.com The separation of various polar compounds, including negatively charged benzoic acids, has been successfully achieved using such mixed-mode columns. researchgate.net These phases can feature different types of amine functional groups (primary, secondary, tertiary, and quaternary) on a polymer base, and the presence of at least one secondary amine has been found to be important for achieving the desired separation. nih.gov

The development of these hybrid phases has expanded the capabilities of HILIC, which is well-suited for retaining polar analytes. ualberta.ca By modifying silica (B1680970) monoliths with hydrophilic cationic nanoparticles, for example, anion-exchange interactions can be introduced, leading to high-efficiency separations of compounds like carboxylic acids and amino acids. ualberta.ca

Table 1: Research Findings on Hybrid Stationary Phases

| Stationary Phase Type | Analytes | Key Findings | Reference |

|---|---|---|---|

| Hybrid Anion-Exchange and HILIC | Glyphosate, AMPA | Increased retention times without derivatization, good chromatographic performance. | mdpi.com |

| Mixed-Mode (Reversed-Phase, Anion-Exchange, Cation-Exchange) | Diquat, Paraquat | Baseline separation achieved through effective cation-exchange interactions. | mdpi.com |

| Amine-Modified Polymeric | Hydrophilic Metabolites | Unified HILIC/AEX separation requires a specific gradient and the presence of at least one secondary amine on the stationary phase. | nih.gov |

| Cationic Nanoparticle-Coated Silica Monolith | Carboxylic acids, amino acids, nucleotides | Introduced anion-exchange interactions, enabling high-efficiency separations. | ualberta.ca |

| Hydrophilic Strong Anion-Exchange Monolithic Hybrid | Neutral phenols, benzoic acids, nucleic acid bases | Achieved efficient separation of various polar compounds through a mixed-mode mechanism. | researchgate.net |

Direct injection LC-MS/MS methods offer a simplified and faster workflow by eliminating the need for derivatization and SPE. waters.com However, the analysis of polar pesticides in hard water, which contains high concentrations of cations like calcium (Ca²⁺) and magnesium (Mg²⁺), presents a significant challenge as these ions can form complexes with the analytes and suppress their signal in the mass spectrometer. nih.gov

A robust LC-MS/MS method was developed for the direct quantification of glyphosate and AMPA in environmental waters with varying hardness. nih.gov This method utilized a mixed-mode column with reversed-phase and weak anion-exchange properties. nih.gov A key finding was that the addition of ethylenediaminetetraacetic acid (EDTA) to hard water samples increased the mass spectrometer response for both glyphosate and AMPA. nih.gov This approach achieved low limits of detection (LOD) and demonstrated consistent accuracy across a wide range of water hardness levels. nih.gov

Another direct analysis method for drinking water employed an anionic polar pesticide column coupled with a tandem mass spectrometer. waters.com This method was validated for different water types, including hard and soft drinking water, and was deemed suitable for monitoring compliance with regulatory limits. waters.com The use of stable isotope-labeled internal standards is crucial in these direct injection methods to compensate for matrix effects. waters.com

Table 2: Direct Injection LC-MS/MS Method Parameters for Hard Water Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Target Analytes | Glyphosate, AMPA | Glyphosate, AMPA, Glufosinate |

| Column Type | Reversed-phase and weak anion-exchange mixed-mode | Anionic Polar Pesticide Column |

| Sample Pre-treatment | Addition of EDTA to hard water samples | Direct injection without derivatization or SPE |

| Key Finding | EDTA addition enhances analyte response in the mass spectrometer. | Suitable for various drinking water types (hard, soft, mineral). |

| Reference | nih.gov | waters.com |

Ion Chromatography-Electrospray Ionization-Mass Spectrometry (IC-ESI-MS)

While IC can be effective, it can also suffer from signal suppression and lower sensitivity, particularly when compared to some LC-MS/MS methods. mdpi.com Nevertheless, IC-ESI-MS has been successfully used for the direct analysis of glyphosate and its major metabolite in water without requiring pre-treatment or derivatization. researchgate.net The coupling of IC with MS can overcome some of the limitations associated with derivatization, such as variable yields. griffith.edu.au

Electrophoretic Methods

Electrophoretic methods, particularly capillary electrophoresis, offer an alternative approach for the analysis of charged species like MAMPA. These techniques separate ions based on their charge-to-mass ratio in an electric field. unibo.it

Capillary electrophoresis (CE) is well-suited for the analysis of ionic compounds like glyphosate and AMPA. unibo.it In capillary zone electrophoresis (CZE), analytes migrate differently in a background electrolyte under an applied voltage, allowing for their separation. unibo.it

A CE method coupled with electrochemiluminescence (ECL) detection was developed for the analysis of glyphosate and AMPA. nih.gov This method achieved complete separation of the two compounds in under 8 minutes. nih.gov The main limitation of CE is often its poor sensitivity due to the small injection volumes. unibo.it However, coupling CE with sensitive detection techniques like ECL or mass spectrometry (CE-MS) can overcome this drawback. nih.govnih.gov

A CE-MS method was developed for the quantification of glyphosate and AMPA, using a time-of-flight (TOF) mass spectrometer. nih.gov To improve performance and stability, coated capillaries, such as those with polyvinyl alcohol (PVA), were used. nih.gov This method demonstrated good long-term stability, with a single capillary being used for over 200 measurements without a significant loss in performance. nih.gov

Another CZE method with UV detection was developed for determining glyphosate and AMPA in surface water and vegetable oil after derivatization with phenylisothiocyanate. researchgate.net This method achieved low detection limits and demonstrated good recovery rates. researchgate.net

Table 3: Performance of Capillary Electrophoresis Methods

| Method | Analytes | Detection | Key Performance Metrics | Reference |

|---|---|---|---|---|

| CE-ECL | Glyphosate, AMPA | Electrochemiluminescence | Separation time: 8 min; LOD (water): 0.06 µg/mL (Glyphosate), 4.04 µg/mL (AMPA) | nih.gov |

| CE-TOF-MS | Glyphosate, AMPA | Time-of-Flight Mass Spectrometry | Over 200 measurements with a single PVA-coated capillary; Good long-term stability. | nih.gov |

| CZE-UV | Glyphosate, AMPA | UV Detection (after derivatization) | LOD: 0.005 mg/L (Glyphosate), 0.02 mg/L (AMPA); Recovery: 96% (Glyphosate), 88% (AMPA) | researchgate.net |

Capillary Electrophoresis (CE)

Preconcentration Techniques for Enhanced Sensitivity

The accurate determination of this compound and related organophosphonates in environmental and biological samples often requires a preconcentration step to enhance analytical sensitivity, especially when dealing with trace-level concentrations. Various techniques have been developed to enrich these polar and often water-soluble compounds from complex matrices.

One effective approach is ion-pair liquid–liquid microextraction (IP-LLME) . This method involves the use of a derivatizing agent, an extraction solvent, and an ion-pair reagent. For instance, in the analysis of similar compounds like glyphosate and aminomethylphosphonic acid (AMPA), 9-fluorenylmethyl chloroformate (FMOC-Cl) has been used as a derivatizing reagent, with methyl isobutyl ketone as the extraction solvent and hexadecyltrimethylammonium bromide as the ion-pair reagent. rsc.org This technique is particularly useful for preconcentration from aqueous samples, enabling lower limits of quantification. rsc.org

Solid-phase extraction (SPE) is another widely employed preconcentration technique. For polar analytes like aminomethylphosphonic acid, strong anion-exchange resins such as AMBERLITE® IRA-900 have proven effective for preconcentration from aqueous environmental samples. researchgate.net However, the presence of high concentrations of salt ions in the sample matrix can interfere with the enrichment process by competing with the analytes for binding sites on the solid phase. researchgate.net To mitigate this, it may be necessary to either separate the analytes from the salt matrix before SPE or use a salt-insensitive material. researchgate.net

The QuPPe (Quick Polar Pesticides) method, often enhanced with chelating agents, also serves as an effective extraction and preconcentration technique, particularly for food matrices. The addition of ethylenediaminetetraacetic acid (EDTA) to the QuPPe procedure has been shown to dramatically improve the recovery rates of glyphosate and AMPA from various challenging food samples like milk and cocoa beans. nih.govresearchgate.net EDTA acts as a strong chelating agent, preventing the analytes from binding with metal cations present in the matrix, thereby increasing their extraction efficiency. nih.gov For example, the addition of EDTA increased the absolute recovery rate of AMPA in milk from 18% to 93%. nih.govresearchgate.net

The selection of a preconcentration technique depends on the sample matrix, the required detection limits, and the available analytical instrumentation. The following table summarizes the recovery improvements using EDTA in the QuPPe method for AMPA in different food matrices.

Table 1: Recovery of Aminomethylphosphonic Acid (AMPA) with and without EDTA using the QuPPe Method

| Food Matrix | Average Absolute Recovery of AMPA without EDTA (%) | Average Absolute Recovery of AMPA with EDTA (%) |

|---|---|---|

| Cocoa Beans | Not Determinable | 47 |

| Milk | 18 | 93 |

Data sourced from a study on improving the QuPPe method by employing EDTA. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Analysis and Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the structural elucidation and quantitative analysis of chemical compounds, including this compound and its analogs. Both ¹H NMR and ³¹P NMR are particularly valuable. ¹H NMR provides information about the hydrogen atoms within the molecule, while ³¹P NMR is highly specific to the phosphorus atom, offering a direct window into the chemical environment of the phosphonate (B1237965) group. nih.govmdpi.com

NMR spectroscopy is not only used for identification but also for monitoring chemical reactions and degradation processes in real-time. nih.gov For instance, it has been employed to monitor the metabolic processes in patients with methylmalonic acidemia by analyzing urine samples, where metabolites can be identified and quantified. mdpi.com In the context of organophosphonates, NMR can track the transformation of a parent compound into its various metabolites and degradation products. mdpi.com

³¹P NMR Monitoring of Degradation Processes

³¹P NMR spectroscopy is an exceptionally useful tool for monitoring the degradation of organophosphonates because the phosphorus nucleus is highly sensitive to its local electronic environment. This sensitivity results in distinct chemical shifts for the parent compound and its various degradation products, allowing for clear differentiation and quantification over time. nih.govmdpi.com

In studies of the degradation of organophosphorus compounds, ³¹P NMR can track the disappearance of the signal corresponding to the starting material and the simultaneous appearance of new signals corresponding to intermediate and final degradation products. For example, in the degradation of methamidophos (B33315) (MAP) by bacterial strains, ³¹P NMR was used to follow the process. The results showed that different bacterial strains produced different metabolites, with some degrading MAP completely to phosphoric acid. nih.gov

Similarly, the degradation of N-(PhosphonoMethyl)Glycine (PMG) under various conditions has been monitored using ³¹P NMR. mdpi.com The spectra clearly show the initial PMG signal and the subsequent appearance of signals for degradation products like aminomethylphosphonic acid (GlyP) and phosphoric acid (H₃PO₄). mdpi.com The chemical shifts (δ) are unique for each phosphorus-containing species, enabling their unambiguous identification in the reaction mixture. mdpi.com

The table below presents the ³¹P NMR chemical shifts for PMG and its potential degradation products, which are crucial for identifying the components in a reaction mixture.

Table 2: ³¹P NMR Chemical Shifts of N-(PhosphonoMethyl)Glycine (PMG) and its Degradation Products

| Compound | Chemical Shift (δ ppm) |

|---|---|

| N-(PhosphonoMethyl)Glycine (PMG) | Varies with pH |

| Aminomethylphosphonic acid (GlyP) | Varies with pH |

Note: The exact chemical shifts for these compounds are dependent on the pH of the solution. Data sourced from studies on PMG degradation. mdpi.com

This technique allows researchers to elucidate degradation pathways and determine the kinetics of the reaction by integrating the signal intensities over the course of the experiment. For instance, the analysis of ³¹P NMR spectra of PMG degradation mixtures under UV irradiation at different pH levels revealed that at a pH of 12, the degradation products included a mixture of PMG, GlyP, and phosphate (B84403) ions. mdpi.com

Advanced Research Perspectives

Development of Novel Analytical Techniques for Trace Analysis

The accurate detection and quantification of methylaminomethylphosphonic acid at trace levels in complex environmental and biological matrices present significant analytical challenges. These challenges stem from its high polarity, low molecular weight, and lack of a strong chromophore, which complicates analysis by traditional chromatographic methods. nih.gov Consequently, research has focused on developing more sensitive and selective analytical techniques.

High-performance liquid chromatography (HPLC) coupled with various detection methods remains a cornerstone of this compound analysis. nih.gov To overcome the low retention of this polar compound in conventional reversed-phase columns, derivatization is a common strategy. nih.gov A highly sensitive pre-column derivatization HPLC method using the novel fluorescent labeling reagent 3,6-dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride (DPCS-Cl) has been developed for the simultaneous determination of glyphosate (B1671968) and this compound. rsc.org This method demonstrates high sensitivity with detection limits in the low ng/mL range. rsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound, offering high selectivity and sensitivity. mdpi.com Methods have been developed for its determination in various matrices, including human urine, without the need for derivatization, which simplifies sample preparation. mdpi.comnih.gov Optimization of these methods often involves the use of isotopically labeled internal standards and solid-phase extraction (SPE) to mitigate matrix effects and improve accuracy. mdpi.comnih.gov Recent improvements to the widely used QuPPe (Quick Polar Pesticides) method include the addition of ethylenediaminetetraacetic acid (EDTA) during extraction. This has been shown to dramatically increase the recovery rates of glyphosate and this compound from problematic food matrices, such as milk. acs.org

Interactive Table 1: Comparison of Analytical Techniques for this compound

| Technique | Method | Sample Matrix | Detection Limit | Key Advantages |

| HPLC-FLD | Pre-column derivatization with DPCS-Cl | Soybean | 0.001 mg/kg | High sensitivity, rapidity of derivatization |

| LC-MS/MS | Direct injection without derivatization | Human Urine | 0.12 ng/mL | High selectivity and sensitivity, simplified sample preparation |

| IC-MS/MS with QuPPe | Addition of EDTA during extraction | Milk, various foods | Not specified | Significantly improved recovery rates from complex matrices |

Elucidation of Specific Enzymatic Degradation Pathways

The biodegradation of this compound in the environment is a critical process that influences its persistence and potential for accumulation. This degradation is primarily carried out by microorganisms through enzymatic pathways. wikipedia.org While it is known that this compound is a product of glyphosate degradation via the action of glyphosate oxidoreductase, which cleaves the C-N bond, the specific enzymes and pathways involved in the further breakdown of this compound itself are a subject of ongoing research. researchgate.netresearchgate.net

Microbial degradation is considered the most probable pathway for the breakdown of this compound, ultimately leading to the formation of phosphoric acid, and then carbon dioxide and inorganic phosphate (B84403). wikipedia.org Some studies have identified microbial consortia capable of degrading this compound. researchgate.net The enzymes involved in the degradation of organophosphonates, a class of compounds that includes this compound, are of significant interest. Enzymes such as phosphotriesterases and organophosphate hydrolases are known to hydrolyze organophosphorus compounds. nih.govoup.com The C-P lyase enzyme is another key player, capable of cleaving the carbon-phosphorus bond, a critical step in the mineralization of many phosphonates. researchgate.net Research into the specific phosphonatases and C-P lyases that act on this compound is crucial for understanding its environmental fate. researchgate.net

Investigation of Environmental Interactions and Transport Mechanisms

The movement and distribution of this compound in the environment are governed by its interactions with soil, sediment, and water. Its transport is a key factor in determining its potential to contaminate water resources. alanplewis.comnih.gov

This compound exhibits strong adsorption to soil particles, which can limit its mobility. nih.gov This adsorption is significantly influenced by soil composition, particularly the content of clay minerals and metal oxides, such as iron and aluminum oxides. researchgate.netsciendo.com Studies have shown that montmorillonite (B579905) clays (B1170129) can effectively sorb this compound. nih.govnih.gov The sorption process is also affected by soil pH, with stronger binding observed in acidic soils. researchgate.net Despite its strong sorption, this compound can be transported from agricultural fields to surface waters, primarily through runoff, where it is often associated with suspended particulate matter. alanplewis.comnih.govnih.gov

Research has also explored the influence of this compound on the mobility of other substances in the soil. For instance, it has been shown to enhance the extractability of certain trace elements, such as arsenic, cadmium, copper, lead, and zinc, in both uncontaminated and contaminated agricultural soils. biogeoscience.eu This interaction highlights the complex and interconnected nature of chemical transport in the environment.

Interactive Table 2: Factors Influencing Environmental Transport of this compound

| Environmental Compartment | Key Interaction/Transport Mechanism | Influencing Factors |

| Soil | Strong adsorption | Clay content, iron and aluminum oxides, soil pH, organic matter content |

| Surface Water | Transport via runoff | Rainfall intensity, agricultural practices (e.g., no-till), soil sorption capacity |

| Groundwater | Leaching | Soil type, presence of preferential flow paths |

Ecological Risk Assessment and Environmental Monitoring

Assessing the ecological risk of this compound is essential for understanding its potential impact on ecosystems. This involves studying its effects on a variety of organisms and monitoring its presence in different environmental compartments.

Ecotoxicological studies have been conducted on various organisms. For soil biota, research has assessed the chronic effects on earthworms, springtails, and predatory soil mites. nih.gov One study found a no-observed-effect concentration (NOEC) for reproduction in earthworms to be 198.1 mg/kg dry soil. nih.gov For aquatic organisms, studies have investigated the effects on mussels (Mytilus galloprovincialis) and juvenile brown trout (Salmo trutta f. fario). nih.govconsensus.app Research on brown trout indicated that the toxicity of this compound increased at higher temperatures. consensus.app Some studies have suggested that this compound can decrease plasma cholinesterase activity in rats, indicating potential neurotoxic effects. nih.gov

Environmental monitoring programs have detected this compound in various environmental samples, including soil, surface water, and groundwater. mdpi.comulisboa.ptnih.gov In Portuguese groundwaters, this compound was detected in 5% of the samples analyzed. mdpi.com A study of agricultural basins in Argentina found this compound in cultivated soils at concentrations ranging from 299 to 2256 μg/kg. nih.gov These monitoring data are crucial for establishing environmental quality standards and for refining ecological risk assessments. mdpi.comrivm.nl The Minnesota Department of Health has developed a guidance value of 1,000 parts per billion (ppb) for this compound in drinking water. health.state.mn.us

Q & A

Q. What are common laboratory methods for synthesizing methylaminomethylphosphonic acid, and what are their key considerations?

this compound is typically synthesized via the Mannich reaction, where phosphorous acid reacts with formaldehyde and a primary amine under acidic conditions . Alternative methods include the addition of hypophosphorous acid derivatives to imines, as described in peptide analog synthesis (e.g., using bis(trimethylsilyl) phosphonite with protected imines) . Key considerations include pH control, stoichiometric ratios, and the use of protective groups (e.g., Fmoc, Boc) to prevent side reactions .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly P NMR to track phosphonate groups . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used for purity assessment. For trace detection in biological matrices, HPLC coupled with tandem MS (HPLC-MS/MS) offers high sensitivity .

Q. How do researchers select protecting groups for amino and phosphonate functionalities during synthesis?

Common protecting groups include:

- N-terminus : Fmoc (acid-labile), Boc (base-labile), or trityl (stable under acidic conditions) .

- Phosphonate : Benzyl or silyl esters, which can be cleaved via hydrogenolysis or fluoride-based methods, respectively . Selection depends on reaction compatibility and deprotection conditions.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce side reactions in this compound production?

Optimization strategies include:

- Catalyst screening : Green catalysts (e.g., phenyl phosphonic acid) enhance reaction efficiency while minimizing waste .

- In-situ intermediate generation : Using bis(trimethylsilyl) phosphonite reduces hydrolysis risks during imine additions .

- Solvent selection : Polar aprotic solvents (e.g., chloroform) improve reagent solubility and reaction homogeneity .

Q. What methodologies address discrepancies in reported toxicity data for this compound?

Contradictions arise from varying experimental models (e.g., in vitro vs. in vivo) and detection limits. To reconcile

Q. How can isotopic labeling elucidate reaction mechanisms in this compound synthesis?

C or N isotopic labeling of formaldehyde or amine precursors tracks bond formation during Mannich reactions. P NMR monitors phosphonate group incorporation . Kinetic studies under varying temperatures/pH further clarify rate-determining steps.

Q. What strategies enable site-specific bioconjugation of this compound to peptides or proteins?

Orthogonal protection allows selective modification:

Q. How should researchers statistically model clustered data from this compound bioactivity studies?

Mixed-effects models account for nested observations (e.g., repeated measurements per subject). Software like R or SAS implements these models, adjusting for covariates (e.g., dose, exposure duration) . Sensitivity analyses validate robustness against outliers.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.